BET Bromodomain Scaffold Validation: 1,4-Thiazepane vs. Flat Aromatic Fragments in BRD4(D1) Binding
In a dedicated 3D-enriched fragment screen against BRD4(D1) using 1H CPMG NMR with protein-observed 19F NMR as an orthogonal confirmation assay, 1,4-thiazepane-based fragments—including N-acyl variants structurally analogous to 1705726-67-5—were identified as novel BET bromodomain ligands. The screen yielded a 29% selective hit rate over the related bromodomains BRDT(D1) and BPTF, and subsequent SAR guided by X-ray crystallography confirmed the thiazepane core as a ligand-efficient scaffold for BET bromodomains [1]. This represents a class-level differentiation from traditional flat aromatic fragments, which typically generate lower selectivity rates against homologous bromodomains due to planar recognition motifs [1].
| Evidence Dimension | Selective hit rate in bromodomain fragment screen |
|---|---|
| Target Compound Data | 1,4-Thiazepane fragments (class including 1705726-67-5): 29% selective over BRDT(D1) and BPTF [1] |
| Comparator Or Baseline | Flat 2D aromatic fragments: historically lower selectivity rates against homologous bromodomains (qualitative observation from the literature) [1] |
| Quantified Difference | 29% selective hit rate vs. qualitatively lower selectivity of flat fragments [1] |
| Conditions | BRD4(D1) 1H CPMG NMR primary screen; protein-observed 19F NMR secondary assay; counter-screened against BRDT(D1) and BPTF [1] |
Why This Matters
For researchers procuring fragments for BET bromodomain screening, 1,4-thiazepanes provide experimentally validated entry points into selective BRD4(D1) ligand space, unlike generic flat fragments which lack built-in 3D selectivity features.
- [1] Pandey AK, et al. 'Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains.' ACS Med Chem Lett. 2019; 10(12):1648-1654. doi:10.1021/acsmedchemlett.9b00414. PMID: 31857846. View Source
